![molecular formula C24H20FN5O6S B1662783 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate CAS No. 158876-66-5](/img/structure/B1662783.png)
1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate
Overview
Description
FR167653 is a novel anti-inflammatory compound known for its potent inhibitory effects on cytokine production, specifically targeting tumor necrosis factor-alpha and interleukin-1 beta. This compound has shown significant promise in reducing inflammation and protecting against ischemia-reperfusion injuries in various organs, including the kidneys and heart .
Mechanism of Action
Target of Action
FR 167653, also known as FR 167653 sulfate or 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate, primarily targets the p38 mitogen-activated protein kinase (MAPK) pathway . This pathway plays a pivotal role in various cellular processes, including inflammation and fibrosis .
Mode of Action
FR 167653 acts as a selective inhibitor of the p38 MAPK pathway . It inhibits the activation of p38 MAPK by suppressing its phosphorylation . This results in a decrease in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .
Biochemical Pathways
FR 167653 affects the p38 MAPK pathway and its downstream effects . By inhibiting this pathway, FR 167653 suppresses the production of TNF-α and IL-1β, key cytokines involved in inflammatory responses . Additionally, it has been suggested that FR 167653 may downregulate the expression of runt-related protein 2 (Runx2), a profibrogenic transcription factor, indicating that Runx2 might be a key downstream regulator of the p38 pathway .
Result of Action
The molecular and cellular effects of FR 167653’s action are significant. By inhibiting the p38 MAPK pathway, FR 167653 reduces the production of pro-inflammatory cytokines, leading to an overall decrease in inflammation . In a study on a rat model of liver cirrhosis, FR 167653 was found to have an ameliorating effect on cirrhosis formation . It also showed a beneficial effect in a rat heart ischemia-reperfusion model, demonstrating positive inotropic and antiapoptotic effects .
Action Environment
The action, efficacy, and stability of FR 167653 can be influenced by various environmental factors. For instance, in the context of ischemia-reperfusion injury, FR 167653 has been shown to be effective in reducing inflammation and trauma . .
Biochemical Analysis
Biochemical Properties
FR 167653 sulfate plays a significant role in biochemical reactions by specifically inhibiting the p38 MAPK activity . This inhibition leads to a decrease in the production of TNF-α and IL-1β, two key cytokines involved in inflammatory responses . The compound interacts with the p38 MAPK enzyme, leading to its inhibition .
Cellular Effects
FR 167653 sulfate has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly the p38 MAPK pathway . By inhibiting this pathway, FR 167653 sulfate can reduce the production of pro-inflammatory cytokines, thereby influencing gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of FR 167653 sulfate involves its binding interactions with the p38 MAPK enzyme . This binding leads to the inhibition of the enzyme, which in turn reduces the production of TNF-α and IL-1β . These changes in gene expression can have significant effects on cellular function .
Dosage Effects in Animal Models
The effects of FR 167653 sulfate can vary with different dosages in animal models
Metabolic Pathways
FR 167653 sulfate is involved in the p38 MAPK pathway . It interacts with the p38 MAPK enzyme, leading to its inhibition . This could also include any effects on metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FR167653 involves multiple steps, starting with the preparation of key intermediatesSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of FR167653 follows similar synthetic routes but on a larger scale. The process is carefully controlled to ensure consistency and quality. Techniques such as crystallization and chromatography are employed to purify the final product. The compound is then formulated into various dosage forms for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
FR167653 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: Substitution reactions, particularly on the pyridinyl imidazole core, can introduce different substituents, affecting the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions are tailored to achieve the desired modifications while maintaining the integrity of the core structure .
Major Products Formed
The major products formed from these reactions include various derivatives of FR167653, each with potentially different biological activities. These derivatives are often studied to understand structure-activity relationships and to develop more potent analogs .
Scientific Research Applications
Structural Characteristics
The compound features a complex heterocyclic structure that includes a pyrazolo-triazine core, which is known for its bioactivity. The incorporation of fluorophenyl and pyridine groups enhances its pharmacological properties, making it a candidate for further investigation in drug development.
Biological Activities
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives of pyrazole and triazine have shown effectiveness against various bacterial strains, suggesting that our compound may possess similar properties. The presence of the fluorophenyl group could enhance lipophilicity, potentially improving membrane permeability and bioavailability .
Anticancer Potential
Compounds containing triazine and pyrazole moieties have been investigated for their anticancer activities. Research indicates that these compounds can inhibit specific kinases involved in cancer progression. For example, the structural similarity to known p38α MAP kinase inhibitors points to a potential role in cancer therapy . The ability to modulate kinase activity can be crucial in designing targeted therapies for resistant cancer types.
Synthesis and Derivative Development
The synthesis of this compound can be achieved through multicomponent reactions involving readily available precursors. This method not only streamlines the synthesis process but also allows for the rapid generation of derivatives with modified biological activities. The versatility in synthesis is crucial for exploring structure-activity relationships (SAR) and optimizing pharmacological profiles .
Case Studies
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the phenyl and pyridine positions significantly influenced activity. This suggests that our compound could be tested similarly to assess its antimicrobial spectrum .
Case Study 2: Kinase Inhibition Assays
In another investigation focusing on kinase inhibitors, compounds with similar triazine structures demonstrated selective inhibition against cancer-related kinases. The findings support the hypothesis that our compound may exhibit similar inhibitory effects, warranting further exploration in cancer research .
Comparison with Similar Compounds
Similar Compounds
Uniqueness of FR167653
FR167653 is unique in its high selectivity for p38 mitogen-activated protein kinase and its potent inhibitory effects on tumor necrosis factor-alpha and interleukin-1 beta production. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential .
Biological Activity
The compound 1-(7-(4-Fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(1H)-yl)-2-phenylethane-1,2-dione sulfate represents a novel class of biologically active molecules with potential therapeutic applications. This article aims to explore its biological activity, synthesis, and relevant research findings, providing a comprehensive overview supported by diverse sources.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several key components:
- Core Structure : The compound features a pyrazolo[5,1-c][1,2,4]triazin core, known for its diverse biological activities.
- Substituents : The presence of a 4-fluorophenyl group and a pyridinyl moiety enhances its pharmacological profile.
- Sulfate Group : The sulfate moiety may influence solubility and bioavailability.
Property | Value |
---|---|
Molecular Formula | C20H18F N3O4S |
Molecular Weight | 397.43 g/mol |
Solubility | Soluble in DMSO and water |
Melting Point | Not reported |
Anticancer Activity
Recent studies have investigated the anticancer potential of this compound. It has shown promising results against various cancer cell lines:
- Cell Lines Tested :
- HepG-2 (liver cancer)
- A-549 (lung cancer)
Case Study Findings
In vitro studies indicated that the compound exhibits significant cytotoxicity against HepG-2 and A-549 cell lines with IC50 values comparable to standard chemotherapeutics. For instance:
- HepG-2 IC50 : 4.37 ± 0.7 μM
- A-549 IC50 : 8.03 ± 0.5 μM
These results suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.
The proposed mechanism involves the inhibition of key enzymes involved in cancer cell metabolism and proliferation. Molecular docking studies have indicated strong binding affinity to dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Table 2: Summary of Biological Activities
Activity Type | Results |
---|---|
Anticancer | Significant cytotoxicity |
Enzyme Inhibition | Strong binding to DHFR |
Antimicrobial | Not extensively studied |
Synthesis and Development
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Key steps include:
- Formation of Pyrazolo[5,1-c][1,2,4]triazin Core : Utilizing cyclization reactions.
- Introduction of Substituents : Employing electrophilic aromatic substitution for the introduction of fluorophenyl and pyridinyl groups.
- Sulfation : Final modification to incorporate the sulfate group for enhanced solubility.
Research Findings on Synthesis Techniques
Research has highlighted various synthetic routes that improve yield and purity, including microwave-assisted synthesis and solvent-free conditions which are environmentally friendly.
Properties
IUPAC Name |
1-[7-(4-fluorophenyl)-8-pyridin-4-yl-3,4-dihydro-1H-pyrazolo[5,1-c][1,2,4]triazin-2-yl]-2-phenylethane-1,2-dione;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O2.H2O4S/c25-19-8-6-17(7-9-19)21-20(16-10-12-26-13-11-16)23-28-30(15-14-29(23)27-21)24(32)22(31)18-4-2-1-3-5-18;1-5(2,3)4/h1-13,28H,14-15H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPHXRBKBLJJJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(NC2=C(C(=NN21)C3=CC=C(C=C3)F)C4=CC=NC=C4)C(=O)C(=O)C5=CC=CC=C5.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN5O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430965 | |
Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
525.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158876-66-5 | |
Record name | FR 167653 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158876665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfuric acid--1-[7-(4-fluorophenyl)-8-(pyridin-4-yl)-3,4-dihydropyrazolo[5,1-c][1,2,4]triazin-2(6H)-yl]-2-phenylethane-1,2-dione (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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